molecular formula C8H8ClNO2 B8786359 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine

2-Chloro-3-(oxiran-2-ylmethoxy)pyridine

Cat. No.: B8786359
M. Wt: 185.61 g/mol
InChI Key: IPPPGBKCSNDYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(oxiran-2-ylmethoxy)pyridine (CAS 2411250-19-4) is a versatile chemical reagent designed for advanced organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocycles that are prevalent in pharmaceutical and biological applications. Its molecular structure incorporates two key reactive sites: an epoxide (oxirane) ring and a chlorinated pyridine. The epoxide is highly susceptible to nucleophilic ring-opening reactions by amines, alcohols, and other nucleophiles, while the chloro group on the pyridine ring undergoes efficient nucleophilic aromatic substitution (S N Ar) . This bifunctionality allows researchers to employ this compound in tandem reaction sequences, such as epoxide opening followed by an intramolecular S N Ar cyclization, to efficiently access complex fused-ring systems like pyrido-oxazepinols . These scaffolds are of significant interest in medicinal chemistry due to their presence in compounds with a range of biological activities. The product is offered with a guaranteed purity and is available for immediate shipment. This chemical is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-3-(oxiran-2-ylmethoxy)pyridine

InChI

InChI=1S/C8H8ClNO2/c9-8-7(2-1-3-10-8)12-5-6-4-11-6/h1-3,6H,4-5H2

InChI Key

IPPPGBKCSNDYNW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(N=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine with key pyridine derivatives, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound 152560-63-9 C₈H₈ClNO₂ 185.61 Cl (C2), epoxide-methoxy (C3) Reactive intermediate for drug synthesis; epoxide enables ring-opening reactions .
2-Chloro-3-[(2R)-oxiran-2-yl]pyridine 2227699-70-7 C₇H₆ClNO 155.58 Cl (C2), epoxide directly attached (C3) Simplified epoxide structure; potential for asymmetric synthesis .
2-Chloro-3-(trifluoromethyl)pyridine N/A C₆H₃ClF₃N 181.55 Cl (C2), CF₃ (C3) High lipophilicity; used in agrochemicals and pharmaceuticals for stability .
2-Chloro-3-methoxy-5-nitropyridine N/A C₆H₅ClN₂O₃ 188.57 Cl (C2), OCH₃ (C3), NO₂ (C5) Nitro group enhances electrophilicity; intermediate in explosives or dyes .
4-Chloro-3-methoxy-2-methylpyridine 107512-34-5 C₇H₈ClNO 157.60 Cl (C4), OCH₃ (C3), CH₃ (C2) Methyl and methoxy groups improve metabolic stability; used in drug discovery .
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 1207973-14-5 C₇H₇ClINO₂ 299.55 Cl (C2), I (C4), methoxymethoxy (C3) Halogen-rich structure; cross-coupling reactions in organic synthesis .

Key Differences and Implications

Epoxide vs. Trifluoromethyl Groups :

  • The epoxide in This compound enables nucleophilic ring-opening reactions, useful for forming covalent bonds in drug candidates (e.g., kinase inhibitors) . In contrast, the trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances metabolic stability and membrane permeability, making it common in agrochemicals .

Substituent Positioning: 2-Chloro-3-methoxy-5-nitropyridine (Cl at C2, NO₂ at C5) exhibits strong electrophilicity at C5, favoring reduction or substitution reactions . Comparatively, 4-Chloro-3-methoxy-2-methylpyridine (Cl at C4, CH₃ at C2) shows steric hindrance at C2, affecting regioselectivity in further modifications .

Halogen Diversity :

  • 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine combines chlorine and iodine, allowing sequential cross-coupling (e.g., Suzuki-Miyaura for iodine substitution) . The target compound lacks iodine, limiting its utility in heavy-metal-mediated reactions.

Complexity of Substituents :

  • Derivatives like 3-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-3-yl}methoxy)pyridine (CAS: 2770634-45-0) feature bulky heterocyclic substituents, increasing molecular weight (>300 g/mol) and reducing solubility but enhancing target specificity in drug design .

Q & A

Q. Critical Factors :

  • Temperature Control : Higher temperatures (>70°C) may hydrolyze the epoxide .
  • Base Selection : Bulky bases (e.g., DIPEA) minimize side reactions compared to smaller bases like NaOH .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) resolves unreacted epichlorohydrin and byproducts.

Q. Case Study :

  • Amine Functionalization : Using benzylamine in MeCN at 25°C with catalytic ZnCl₂ yields >90% of the β-amino alcohol derivative. Without ZnCl₂, a 50:50 α/β mixture forms .

Contradiction Resolution :
Discrepancies in regioselectivity across studies often arise from undetected trace moisture. Karl Fischer titration of solvents and reagents is recommended for reproducibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Pyridine protons (δ 7.8–8.5 ppm), epoxide protons (δ 3.5–4.5 ppm as multiplets) .
    • ¹³C NMR : Chlorine-induced deshielding at C2 (δ 150–155 ppm), epoxide carbons (δ 45–55 ppm) .
  • X-ray Crystallography : SHELX software resolves bond angles and torsional strain in the epoxide ring .

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